molecular formula C18H13IN2O4 B270538 3-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]-7-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE

3-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]-7-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B270538
M. Wt: 448.2 g/mol
InChI Key: OJQBHLHOXCDDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-iodo-4(3H)-quinazolinone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a benzodioxin moiety, which adds to its chemical uniqueness.

Properties

Molecular Formula

C18H13IN2O4

Molecular Weight

448.2 g/mol

IUPAC Name

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-iodoquinazolin-4-one

InChI

InChI=1S/C18H13IN2O4/c19-12-2-3-13-14(8-12)20-10-21(18(13)23)9-15(22)11-1-4-16-17(7-11)25-6-5-24-16/h1-4,7-8,10H,5-6,9H2

InChI Key

OJQBHLHOXCDDRT-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CN3C=NC4=C(C3=O)C=CC(=C4)I

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CN3C=NC4=C(C3=O)C=CC(=C4)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]-7-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps. One common approach starts with the preparation of the benzodioxin moiety, which is then coupled with the quinazolinone core. The reaction conditions often involve the use of solvents such as N,N-dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]-7-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various halides for substitution reactions. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

3-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]-7-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]-7-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of folic acid synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]-7-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE apart is its combination of the quinazolinone core and the benzodioxin moiety, which together confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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